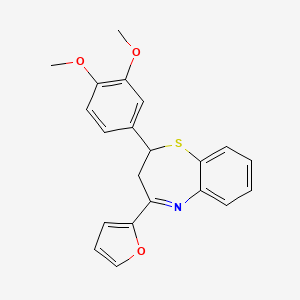

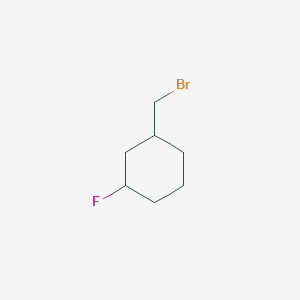

![molecular formula C15H16N2O4 B2498031 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide CAS No. 941966-90-1](/img/structure/B2498031.png)

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoxazole derivatives, such as N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide, often involves the coupling of β-oxo dithioesters, amines, and hydroxylamine . This process typically occurs in ethanol at reflux and results in 5-substituted 3-aminoisoxazoles .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . This structure is part of the isoxazole family, which is known for its wide spectrum of biological activities and therapeutic potential .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoxazole derivatives often involve the generation of β-oxo thioamide intermediates . These intermediates are then used to obtain 4-aminoalkylisoxazol-3-ones from 3-allyllactams .科学的研究の応用

- Antibacterial and Antifungal Agents Researchers have synthesized analogs similar to this compound and found promising antibacterial activity. These analogs displayed significant efficacy against bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, compounds derived from this structure have demonstrated potential antifungal properties, highlighting their broad-spectrum antimicrobial applications.

- Drug Discovery and Medicinal Chemistry The benzo[d]thiazole moiety in this compound is frequently explored for its therapeutic potential. Scientists evaluated a series of benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor (EGFR) inhibitors, emphasizing their importance in developing cancer therapies. Derivatives with significant in vivo inhibitory effects on tumor growth further underscore the role of benzo[d]thiazole structures in anticancer drug design.

- Carbonic Anhydrase Inhibition Isoxazole and benzothiazole derivatives, including this compound, have been identified as potent inhibitors of carbonic anhydrase isoforms. These enzymes are relevant for conditions like glaucoma and neuropathic pain. Studies highlight the efficacy of such compounds against various human carbonic anhydrase isoforms, suggesting their potential in treating diseases associated with these enzymes.

- A novel liquid crystal core unit, 5,6-dihydro-4H-cyclopenta[b]thiophene, was synthesized. Researchers studied its impact on liquid crystal mesophases and physical properties. This core unit favored the formation of columnar phases, which are crucial in liquid crystal applications .

Liquid Crystal Core Units

(Additional Research):

Hybrid Derivatives

作用機序

While the specific mechanism of action for N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide is not mentioned, research on similar compounds shows promising antibacterial activity. Additionally, isoxazole and benzothiazole derivatives have been identified as potent inhibitors of carbonic anhydrase isoforms, which are relevant for conditions like glaucoma and neuropathic pain.

将来の方向性

特性

IUPAC Name |

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-19-12-8-4-6-10(13(12)20-2)14(18)16-15-9-5-3-7-11(9)17-21-15/h4,6,8H,3,5,7H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOPUYVDAWVXNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=C3CCCC3=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)

![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2497955.png)

![Benzo[d][1,3]dioxol-5-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2497963.png)

![Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride](/img/structure/B2497966.png)

![(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2497968.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2497969.png)